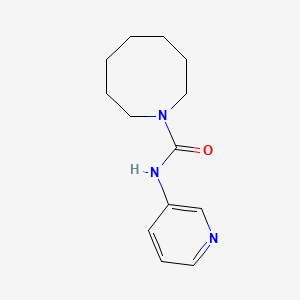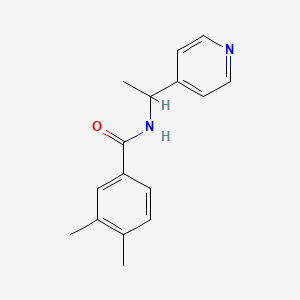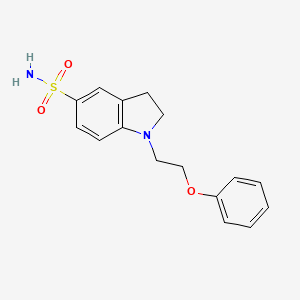![molecular formula C16H19NO3 B7461247 Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone](/img/structure/B7461247.png)
Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone, also known as CPDPM, is a chemical compound that has gained significant attention in the field of scientific research. CPDPM is a potent and selective inhibitor of the dopamine transporter, which is a key protein responsible for the reuptake of dopamine in the brain. This compound has shown promising results in preclinical studies as a potential treatment for various neurological disorders, including Parkinson's disease and drug addiction.
作用机制
Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this protein, this compound increases the levels of dopamine in the brain, which can improve motor function and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine levels in the brain, which can improve motor function and reduce drug-seeking behavior. This compound has also been shown to have a low potential for abuse and addiction, making it a promising treatment option for drug addiction.
实验室实验的优点和局限性
One of the main advantages of Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone is its high selectivity for the dopamine transporter, which reduces the risk of off-target effects. This compound has also been shown to have a low potential for abuse and addiction, making it a safer alternative to other drugs used to treat neurological disorders.
One of the limitations of this compound is its complex synthesis process, which can make it difficult to produce large quantities of the compound. This compound also has a short half-life, which can limit its effectiveness in clinical settings.
未来方向
There are several future directions for research on Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone. One area of research is the development of more efficient and cost-effective synthesis methods to produce larger quantities of the compound. Another area of research is the investigation of this compound's potential as a treatment for other neurological disorders, such as schizophrenia and depression. The development of new formulations and delivery methods for this compound could also improve its efficacy and reduce the risk of side effects. Overall, this compound has shown promising results in preclinical studies and could be a valuable tool in the treatment of neurological disorders.
合成方法
The synthesis of Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone is a complex process that involves several steps. The first step involves the preparation of the starting material, which is 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine. This compound is then reacted with cyclopropylcarbonyl chloride in the presence of a base to form the desired product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
科学研究应用
Cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone has been extensively studied in preclinical models to investigate its potential therapeutic applications. One of the primary areas of research has been the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing cells in the brain. This compound has been shown to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease.
Another area of research has been the treatment of drug addiction, particularly cocaine addiction. This compound has been shown to reduce cocaine self-administration in rats, suggesting that it may be a promising treatment option for cocaine addiction.
属性
IUPAC Name |
cyclopropyl-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-16(11-3-4-11)17-7-1-2-13(17)12-5-6-14-15(10-12)20-9-8-19-14/h5-6,10-11,13H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOVBDITUPEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)



![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)



